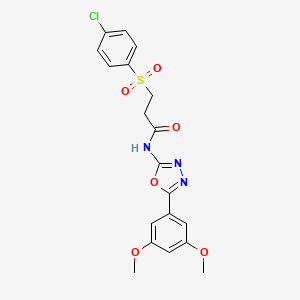
5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for certain diseases. In
作用机制
The mechanism of action of 5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide involves its ability to bind to specific regions of proteins, thereby modulating their activity. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways, which can have beneficial effects in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. This compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using 5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide in lab experiments is its specificity for certain proteins and pathways. This compound can be used to target specific proteins and pathways, allowing researchers to study their function in greater detail. However, one limitation of using this compound is its potential toxicity and off-target effects. Researchers must carefully monitor the concentration of this compound used in their experiments to ensure that it does not have any unintended effects.
未来方向
There are several future directions for 5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide research. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the use of this compound in combination with other compounds to enhance its therapeutic potential. Additionally, this compound could be used in the development of new diagnostic tools for certain diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its specificity for certain proteins and pathways makes it a valuable tool for studying protein-protein interactions and as a potential therapeutic agent for certain diseases. While there are limitations to its use, the future of this compound research is promising, and it is likely that this compound will continue to be an important tool in scientific research.
合成方法
The synthesis of 5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide involves several steps, including the coupling of 4-methoxyaniline with piperidine, followed by the addition of sulfonamide and amino groups. The final product is obtained through purification and isolation techniques. The synthesis method has been well-established and has been used by many researchers to obtain high-quality this compound for their experiments.
科学研究应用
5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide has been used extensively in scientific research, particularly in the field of protein-protein interactions. This compound has been shown to bind to specific regions of proteins, allowing researchers to study the interactions between different proteins. This compound has also been used as a potential therapeutic agent for certain diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-24-16-8-6-15(7-9-16)20-25(22,23)18-13-14(19)5-10-17(18)21-11-3-2-4-12-21/h5-10,13,20H,2-4,11-12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOSJOJHDHFDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2459551.png)
![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)

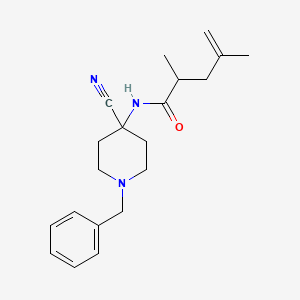
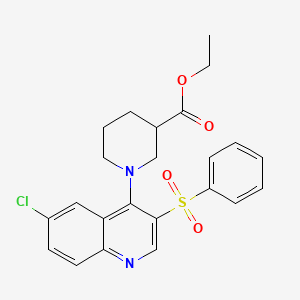
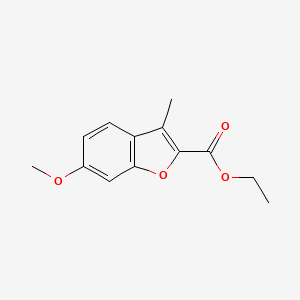


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2459564.png)
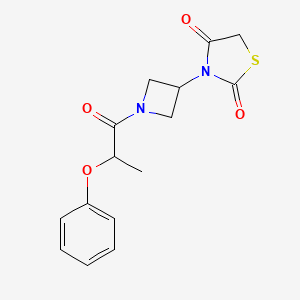
![Ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2459567.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)
